molecular formula C15H16N2O2 B586819 (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL CAS No. 143412-41-3

(R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL

Cat. No.: B586819
CAS No.: 143412-41-3
M. Wt: 256.305
InChI Key: UUUATVREIARQHR-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL is a compound known for its significant pharmacological properties. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. This compound is often studied for its potential therapeutic applications, particularly in the field of cardiovascular medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL typically involves the reaction of 4-(oxiranylmethoxy)-9H-carbazole with an appropriate amine. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process may also involve additional purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, thiols, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL involves its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure . This makes it effective in managing conditions such as hypertension and heart failure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL is unique due to its specific chiral configuration, which can influence its binding affinity and selectivity for beta-adrenergic receptors. This can result in different pharmacodynamic and pharmacokinetic properties compared to other beta-blockers.

Properties

IUPAC Name

(2R)-1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c16-8-10(18)9-19-14-7-3-6-13-15(14)11-4-1-2-5-12(11)17-13/h1-7,10,17-18H,8-9,16H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUATVREIARQHR-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OC[C@@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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